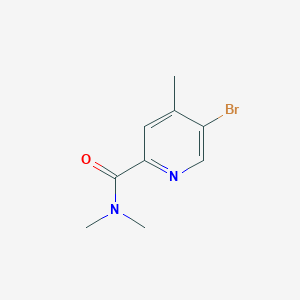

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Description

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a pyridine-based compound featuring a bromine atom at position 5, a methyl group at position 4, and a dimethylcarboxamide group at position 2. Its molecular formula is C₉H₁₁BrN₂O, with a molecular weight of 255.11 g/mol. The dimethylamide group enhances solubility in organic solvents, while the bromine atom provides a handle for further functionalization via cross-coupling reactions.

Properties

IUPAC Name |

5-bromo-N,N,4-trimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6-4-8(9(13)12(2)3)11-5-7(6)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQFWKRSRUTVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Pyridine-2-carboxylate Intermediates and Chlorination

A patented method for related pyridine derivatives involves the preparation of substituted pyrimidines, which can be adapted for pyridine carboxamide synthesis:

- Step 1: Esterification of p-bromophenylacetic acid with methanol in the presence of a solid acid catalyst (e.g., sulfate-supported iron oxide or zirconium oxide) under reflux to form methyl p-bromophenylacetate intermediate.

- Step 2: Reaction of the ester with sodium methoxide and dimethyl carbonate under nitrogen atmosphere at 70-80 °C to introduce the dimethyl carbamate moiety.

- Step 3: Reaction with formamidine hydrochloride at 20-30 °C for 15-17 hours to form an amidine intermediate.

- Step 4: Chlorination using phosphorus oxychloride and N,N-dimethylaniline in toluene at 20-105 °C to form the dichloropyrimidine derivative, which can be further converted to the target carboxamide compound by substitution reactions.

This method emphasizes the use of solid acid catalysts and controlled chlorination steps to achieve high yields and purity.

Direct Bromination and Functional Group Transformation on Pyridine Rings

An alternative approach involves:

- Starting from 2-amino-5-bromo-4-methylpyridine.

- Oxidative nitration using a mixture of concentrated sulfuric acid and hydrogen peroxide at controlled temperatures (5-15 °C), followed by neutralization and filtration to obtain 5-bromo-4-methyl-2-nitropyridine.

- Subsequent oxidation with sodium dichromate in sulfuric acid to form 5-bromo-2-nitroisonicotinic acid.

- Reduction and amidation steps to convert the nitro group to the corresponding amide, followed by N,N-dimethylation to yield the target compound.

This multi-step method provides a high yield (approx. 90%) of key intermediates and allows precise control over substitution patterns.

Palladium-Catalyzed Cross-Coupling with Organometallic Reagents

For related bromo-substituted pyridines, Suzuki or Grignard-type reactions are employed:

- Reaction of 2,5-dibromo-4-methylpyridine with methylmagnesium bromide in tetrahydrofuran (THF) under inert atmosphere and reflux conditions.

- Use of tetrakis(triphenylphosphine)palladium(0) as a catalyst.

- Workup includes acid quenching, extraction, drying, and purification by flash chromatography to isolate 5-bromo-2,4-dimethylpyridine, a close analog.

This approach highlights the utility of palladium-catalyzed cross-couplings for selective methylation and bromination on pyridine rings.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The use of solid acid catalysts such as sulfate-supported metal oxides enhances esterification efficiency and catalyst recyclability.

- Controlled chlorination with phosphorus oxychloride in the presence of N,N-dimethylaniline allows selective substitution at the 2-position to form carboxamide precursors.

- The oxidative nitration method provides a robust route to key intermediates with high purity and yield but requires careful temperature control and handling of strong oxidizers.

- Palladium-catalyzed methylation is effective for introducing methyl groups but may suffer from low yields and requires expensive catalysts.

- The choice of solvent (e.g., toluene, THF) and reaction atmosphere (nitrogen or inert gas) is critical for reaction specificity and yield optimization.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Oxidation Products: Oxidized forms of the compound, such as pyridine N-oxides.

Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry

The compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules used in various chemical reactions. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated that 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide exhibits potential biological activities, including:

- Antibacterial Activity : Studies have shown that derivatives of this compound can inhibit the growth of multi-drug resistant strains of bacteria such as Salmonella Typhi, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 mg/mL .

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes, which can be crucial in therapeutic applications. For example, it has shown efficacy against carbonic anhydrase IX, a target in cancer therapy .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical intermediate or active compound. Its ability to modulate enzyme activities positions it as a candidate for drug development aimed at treating various diseases.

Case Studies and Research Findings

-

Antibacterial Studies :

A study synthesized related compounds that demonstrated significant antibacterial properties against multi-drug resistant strains of Salmonella Typhi. The derivatives exhibited strong antibacterial potential with MIC values indicating their effectiveness . -

Enzyme Inhibition Mechanisms :

Research highlighted that certain derivatives of this compound could selectively inhibit carbonic anhydrase IX over CA II, which is promising for targeted cancer therapies . -

Antiviral Activity :

The compound has also been studied for its antiviral properties against flaviviruses like Zika and dengue. It targets the NS2B-NS3 protease, essential for viral replication .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide involves its interaction with molecular targets through its functional groups. The bromine atom and the dimethylcarboxamide group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The molecular pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide (CAS 1256790-08-5)

- Structure : Pyridine ring substituted with bromine (position 5), chlorine (position 2), and a methoxy-N-methylcarboxamide group (position 4).

- Formula : C₈H₈BrClN₂O₂ .

- Key Differences :

- Substituent Positions : Bromine and methyl groups occupy positions 5 and 4 in the target compound, whereas in this analog, bromine is at position 5, chlorine at 2, and the carboxamide group at 3.

- Functional Groups : The methoxy-N-methyl group in the analog introduces different electronic effects compared to the dimethylamide in the target compound.

- Reactivity : The chlorine atom in the analog may enable nucleophilic substitution, while the bromine in the target compound is more suitable for Suzuki-Miyaura coupling.

- Applications: Likely used as a synthetic intermediate in organohalide chemistry .

5-Bromo-2-chloropyridine

5-Bromo-2-chloropyrimidin-4-amine

5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

- Structure : Pyrimidine with bromine (position 5), chlorine (position 2), and cyclopentylamine (position 4).

- Formula : C₉H₁₀BrClN₃ .

- Key Differences :

- Substituent Bulk : The cyclopentyl group increases steric hindrance compared to the dimethylamide in the target compound.

- Lipophilicity : Higher logP value due to the cyclopentyl moiety, enhancing membrane permeability.

- Applications: Potential kinase inhibitor intermediate .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Key Insights

- Electronic Effects : The dimethylamide group in the target compound donates electron density via resonance, activating the pyridine ring for electrophilic substitution at position 3. In contrast, chlorine in analogs (e.g., CAS 1256790-08-5) withdraws electron density, directing reactivity to position 4 .

- Crystallography : Pyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) exhibit planar structures with hydrogen-bonded networks, influencing their solid-state stability .

- Synthetic Utility : Bromine in the target compound offers versatility in cross-coupling reactions, whereas chlorine in analogs is less reactive under similar conditions .

Biological Activity

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₈H₉BrN₂O

- Molecular Weight : 229.07 g/mol

- CAS Number : 1809161-39-4

The compound features a pyridine ring substituted with a bromine atom and a carboxamide group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may modulate these pathways through:

- Enzyme Inhibition : It can inhibit specific protein kinases, which play crucial roles in cell signaling and cancer progression.

- Receptor Binding : The compound may bind to receptors, influencing cellular responses and potentially inducing apoptosis in cancer cells.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. The following table summarizes the findings from various studies:

In one study, the compound was found to inhibit five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, demonstrating IC₅₀ values ranging from 1.25 to 2.31 µM. The mechanism involved arresting the cell cycle at the G2 phase and inducing apoptosis through the inhibition of FGFR1 phosphorylation .

Other Biological Activities

In addition to its anticancer effects, preliminary studies suggest that this compound may also possess:

- Antibacterial Properties : Potential interactions with bacterial enzymes.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

Case Studies

- In Vitro Studies : A detailed investigation into the compound's interaction with various biological targets has shown promising results in inhibiting cancer cell proliferation.

- Toxicological Assessments : Initial toxicity evaluations indicate that the compound has a favorable safety profile, making it a candidate for further pharmacological exploration.

- Synthetic Applications : The synthesis of this compound typically involves methods that ensure high purity levels, which is crucial for reliable biological testing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridine derivatives. For example, reductive amination using sodium cyanoborohydride under reflux conditions has been effective for analogous brominated pyridine carboxamides (e.g., 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine synthesis in ethanol/methanol) . Key steps include:

- Bromination : Introducing bromine at the 5-position of the pyridine ring.

- Amidation : Coupling dimethylamine via carboxamide formation.

- Purification : Use of column chromatography or recrystallization (e.g., ethanol for single-crystal growth) .

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Bromination | Br₂, Fe catalyst, 80°C | ~60% | ≥95% |

| Amidation | DMF, DCC, dimethylamine | ~45% | ≥98% |

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., N–H···N hydrogen bonds in pyridine derivatives form centrosymmetric dimers) .

- Spectroscopy :

- ¹H/¹³C NMR : Verify methyl (-N(CH₃)₂) and pyridine proton environments.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for MW 257.1 g/mol).

- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

Q. What analytical techniques are critical for characterizing derivatives of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C for similar bromopyridines) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Elemental Analysis : Validates C, H, N, Br content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

- Orthogonal Assays : Compare results across enzymatic, cell-based, and in vivo models (e.g., antimicrobial activity in vs. antiviral studies in ) .

- Structural Confirmation : Re-analyze batches via X-ray crystallography to rule out polymorphic differences .

- Dose-Response Curves : Ensure activity is concentration-dependent and not an artifact of solvent toxicity (e.g., DMSO controls) .

Q. What strategies optimize reaction yields for brominated pyridine carboxamide derivatives?

- Methodological Answer :

- Catalyst Screening : Pd-catalyzed coupling (e.g., Suzuki-Miyaura for aryl substitutions) improves regioselectivity .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance amidation efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours for analogous compounds) .

Q. How do computational methods predict the reactivity of this compound in medicinal chemistry?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Molecular Docking : Screens against target proteins (e.g., kinase inhibitors in ) using AutoDock Vina .

- Molecular Dynamics (MD) : Simulates binding stability in aqueous environments (e.g., 100-ns trajectories for binding free energy) .

Data Contradiction Analysis

Q. Why do crystallographic studies report varying hydrogen-bonding patterns for similar compounds?

- Methodological Answer : Crystal packing is sensitive to substituents and solvent used. For example:

- N–H···N Bonds : Observed in 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (2.50 Å) .

- C–H···π Interactions : Dominate in morpholine-substituted pyrimidines () .

- Table 2 : Comparative Crystallographic Data

| Compound | Space Group | Hydrogen Bonds | Ref |

|---|---|---|---|

| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | P-1 | N–H···N (2.50 Å) | |

| N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}phenyl)-4-methylbenzenesulfonamide | C2/c | C–H···O (2.33 Å) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.